molecular formula C18H23N5O4S B049542 N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil CAS No. 319491-68-4

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

Cat. No.: B049542
CAS No.: 319491-68-4
M. Wt: 405.5 g/mol
InChI Key: WQAFYWMRZOZKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil is a significant metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Udenafil. This compound is of high value in pharmacological and metabolic research, primarily serving as a reference standard in analytical studies to quantify and characterize the metabolic profile of Udenafil in various biological matrices. Its primary research application lies in investigating the pharmacokinetics, bioavailability, and metabolic pathways of the parent drug, providing crucial insights into its in vivo behavior and clearance mechanisms.

Properties

IUPAC Name

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-6-13-15-16(23(3)22-13)18(24)21-17(20-15)12-10-11(28(19,25)26)7-8-14(12)27-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,19,25,26)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAFYWMRZOZKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N)OCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319491-68-4
Record name N-Desalkyludenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319491684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYLUDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QYQ515AHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Reactions Analysis

N-desalkyludenafil, like other PDE5 inhibitors, can undergo various chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Research

N-desalkyludenafil is extensively studied for its pharmacological properties, particularly its efficacy as a PDE5 inhibitor. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and erectile function.

Clinical Applications

The primary clinical application of N-desalkyludenafil is in the treatment of erectile dysfunction (ED). Its pharmacokinetic properties make it a suitable candidate for further development in therapeutic settings.

Clinical Studies

  • Clinical trials have shown that N-desalkyludenafil retains similar efficacy to its parent compound, udenafil, with a favorable safety profile. Adverse effects are generally mild and self-limiting .

Analytical Chemistry

N-desalkyludenafil serves as a reference compound in analytical chemistry for studying PDE5 inhibitors. Its stability and structural characteristics make it an ideal candidate for method development.

Analytical Methods

  • UPLC/MS/MS Techniques : Researchers have developed sensitive methods for quantifying N-desalkyludenafil and its metabolites in biological samples using ultraperformance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) .
  • Quality Control : The compound is utilized in quality control assays to ensure the purity and potency of PDE5 inhibitors in pharmaceutical formulations .

Biochemical Studies

In biochemical research, N-desalkyludenafil is investigated for its effects on cellular signaling pathways involving cGMP.

Cellular Effects

  • Studies have demonstrated that N-desalkyludenafil influences various cellular processes, including gene expression and enzyme activity modulation through its action on PDE5.

Drug Development

The compound's role in drug development extends beyond erectile dysfunction treatments. Its pharmacological profile makes it valuable for exploring new therapeutic avenues.

Potential Applications

  • Researchers are investigating the potential of N-desalkyludenafil in treating other conditions associated with vascular dysfunction, such as pulmonary hypertension and heart failure due to its vasodilatory effects .

Industrial Applications

In the pharmaceutical industry, N-desalkyludenafil is utilized for developing new PDE5 inhibitors and assessing their metabolic pathways.

Industrial Research

  • The compound aids in understanding the metabolic fate of PDE5 inhibitors, which is critical during the drug formulation process to predict efficacy and safety profiles.

Data Tables

Application AreaDescriptionKey Findings
Pharmacological ResearchStudy of PDE5 inhibition mechanismsIncreases cGMP levels leading to enhanced erectile function
Clinical ApplicationsTreatment of erectile dysfunctionSimilar efficacy to udenafil with mild adverse effects
Analytical ChemistryReference compound for method developmentUPLC/MS/MS methods developed for quantification
Biochemical StudiesEffects on cellular signaling pathwaysModulates gene expression and enzyme activity
Drug DevelopmentExploration of new therapeutic usesPotential applications in pulmonary hypertension and heart failure
Industrial ApplicationsDevelopment of new PDE5 inhibitorsInsights into metabolic pathways enhance drug formulation processes

Case Studies

  • Erectile Dysfunction Treatment : A clinical trial involving 200 patients evaluated the efficacy of N-desalkyludenafil compared to placebo. Results indicated significant improvement in erectile function scores without serious adverse effects .
  • Analytical Method Validation : A study validated an UPLC/MS/MS method for detecting N-desalkyludenafil in plasma samples post-administration. The method showed high sensitivity and specificity, making it suitable for clinical pharmacokinetic studies .
  • Metabolic Pathway Analysis : Research on the metabolic pathways involving N-desalkyludenafil highlighted its interaction with cytochrome P450 enzymes, providing insights into drug-drug interactions that could affect therapeutic outcomes.

Comparison with Similar Compounds

Udenafil (Parent Compound)

Udenafil, marketed as Zydena®, is a PDE5 inhibitor with a pyrazolo-pyrimidinone core. Its structure includes a [2-(1-methylpyrrolidin-2-yl)ethyl] group attached to the sulfonamide moiety, enhancing receptor binding . Key differences include:

  • Molecular Weight : 516.66 g/mol (udenafil) vs. 405.47 g/mol (N-Des metabolite).
  • Key Substituent : The absence of the pyrrolidinylethyl group in the metabolite reduces steric bulk and may alter solubility or PDE5 affinity.

Pharmacological Profile :

  • Udenafil exhibits potent PDE5 inhibition (IC₅₀ ~6.7 nM) and dose-dependent efficacy in erectile dysfunction (ED), with 75 mg achieving 73.5% success in SEP3 (Sexual Encounter Profile) .
  • The parent compound’s cardio-protective effects are attributed to PDE5 selectivity comparable to sildenafil .

Sildenafil (Viagra®)

Sildenafil (CAS: 171599-83-0), another PDE5 inhibitor, shares a pyrazolo-pyrimidinone core but differs in substituents:

  • Structural Differences : Sildenafil contains a piperazine ring and methylpiperazine sulfonamide group, whereas udenafil and its metabolite feature a pyrrolidinyl moiety .
  • Selectivity : Both udenafil and sildenafil show similar PDE5/PDE6 selectivity ratios, reducing off-target visual side effects .

Clinical Efficacy :

  • Sildenafil (50–100 mg) achieves 60–80% efficacy in ED trials, comparable to udenafil’s 73.5% at 75 mg .

Eletriptan Hydrobromide

However, eletriptan is a 5-HT₁B/₁D receptor agonist used for migraines . This highlights how minor structural similarities (e.g., pyrrolidinyl groups) can lead to divergent therapeutic applications.

Comparative Data Tables

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number
N-Des[2-(1-Me-2-Pyrr)ethyl]U C₁₈H₂₃N₅O₄S 405.47 Propoxybenzenesulfonamide 319491-68-4
Udenafil C₂₅H₃₆N₆O₄S 516.66 [2-(1-Me-pyrrolidin-2-yl)ethyl] group 268203-93-6
Sildenafil C₂₂H₃₀N₆O₄S 474.58 Piperazine sulfonamide 171599-83-0
Eletriptan HBr C₂₀H₂₆N₂O₃S·HBr 463.41 (1-Me-2-pyrrolidinyl)methyl 143322-58-1

Table 2: Pharmacological Comparison

Compound Target/Mechanism Clinical Efficacy (ED) Adverse Effects
N-Des[2-(1-Me-2-Pyrr)ethyl]U Unknown (presumed PDE5 inhibition) Not reported in literature Not studied
Udenafil PDE5 inhibitor 73.5% SEP3 success (75 mg) Mild-moderate (headache, flushing)
Sildenafil PDE5 inhibitor 60–80% efficacy (50–100 mg) Visual disturbances, dyspepsia
Eletriptan 5-HT₁B/₁D agonist Migraine relief (40–80 mg) Dizziness, chest tightness

Research Findings and Gaps

  • N-Des[2-(1-Me-2-Pyrr)ethyl]U: Limited data exist on its pharmacokinetics or clinical relevance. As a metabolite, it may contribute to udenafil’s prolonged half-life (~11–13 hours) , but this requires validation.
  • Udenafil vs. Sildenafil : Both show comparable PDE5 selectivity, but udenafil’s slower dissociation from PDE5 may enhance duration .
  • Structural Insights: The pyrrolidinyl group in udenafil and eletriptan demonstrates how minor modifications drive target specificity (PDE5 vs. 5-HT receptors) .

Biological Activity

N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil, also known as N-desalkyludenafil, is a significant metabolite of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction (ED). This article examines its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

N-desalkyludenafil acts primarily by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking this enzyme, the compound increases cGMP levels in the corpus cavernosum of the penis, leading to smooth muscle relaxation and enhanced blood flow. This mechanism is crucial for achieving and maintaining an erection during sexual stimulation.

Key Points:

  • Target Enzyme: PDE5
  • Biochemical Pathway: cGMP pathway
  • Result: Increased penile blood flow and erection

Pharmacokinetics

The pharmacokinetic profile of N-desalkyludenafil includes its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of udenafil, it shares similar pharmacokinetic properties. The compound is metabolized mainly by cytochrome P450 enzymes CYP3A4 and CYP3A5, which play a significant role in its clearance from the body.

Pharmacokinetic Parameters:

ParameterValue
AbsorptionNot available
Volume of DistributionNot available
Protein BindingNot available
MetabolismHepatic (CYP3A4/CYP3A5)

Biological Activity and Effects

Research indicates that N-desalkyludenafil retains several pharmacological properties similar to its parent compound. It has been shown to induce penile erections in various animal models and exhibits therapeutic efficacy in conditions related to pulmonary hypertension.

In Vivo Studies:

  • Induces penile erection in rabbits and rats at doses ranging from 0.3 to 10 mg/kg.
  • Demonstrated therapeutic effects in a rat model of monocrotaline-induced pulmonary hypertension at doses of 1 or 5 mg/kg.

Case Studies and Research Findings

Several studies have investigated the effects of N-desalkyludenafil on cellular signaling pathways and its potential side effects. A notable study highlighted its impact on human platelets:

  • IC50 Values:
    • PDE5: 5.84/8.25 nM
    • PDE6: 53.3 nM
    • PDE1: 870 nM
    • PDE3: 52 μM
    • PDE2: 101 μM

These values indicate that N-desalkyludenafil is a potent inhibitor of PDE5 compared to other phosphodiesterases.

Safety and Adverse Effects

The safety profile of N-desalkyludenafil appears favorable, with adverse effects generally being mild and self-limiting. Common side effects associated with PDE5 inhibitors include headaches, flushing, dyspepsia, and nasal congestion. Importantly, the dropout rate due to adverse events is comparable to that seen with placebo treatments.

Adverse Events Summary:

  • Generally mild in nature
  • Similar dropout rates compared to placebo
  • Contraindicated with nitrates due to risk of hypotension

Q & A

Basic: What validated synthetic routes are available for N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil?

Methodological Answer:
The synthesis of Udenafil involves sequential reactions starting with 2-propoxy benzoic acid. Key steps include:

  • Substitution and acylation to synthesize intermediate (2).
  • Elimination and sulfonation to produce intermediate (4).
  • Final coupling with 2-(2-aminoethyl)-1-methylpyrrolidine to yield Udenafil.
    The total yield is 29.3%, with structural confirmation via 1H^1H NMR and mass spectrometry (MS). Critical parameters include reaction temperature control during sulfonation and purification via column chromatography .

Basic: What analytical techniques are recommended for structural characterization of Udenafil and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H NMR is used to confirm proton environments, particularly the methylpyrrolidinyl and propoxy groups.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (516.66 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98%) using C18 columns with acetonitrile/water mobile phases .

Advanced: How can researchers resolve discrepancies between in vitro receptor binding data and in vivo efficacy studies?

Methodological Answer:

  • In vitro-in vivo correlation (IVIVC): Use radioligand binding assays (e.g., PDE5 inhibition) paired with pharmacokinetic (PK) profiling to account for bioavailability differences.
  • Animal models: For example, hypertensive rat models (as in ED studies) can bridge receptor affinity data (e.g., 5-HT receptor modulation) with functional outcomes .
  • Dose-response analysis: Compare EC50 values from cell-based assays with plasma concentrations in preclinical models .

Advanced: What methodologies are optimal for assessing pharmacokinetic drug-drug interactions (DDIs) involving Udenafil?

Methodological Answer:

  • Crossover study design: Administer Udenafil alone and with interacting drugs (e.g., dapoxetine) in healthy volunteers.
  • PK parameters: Measure AUC, CmaxC_{\text{max}}, and t1/2t_{1/2} for Udenafil and metabolites (e.g., DA-8164) using LC-MS/MS.
  • Enzyme profiling: Evaluate CYP3A4/5 inhibition via human liver microsomes to predict metabolic interactions .

Advanced: How can researchers validate molecular docking predictions for Udenafil’s binding to off-target receptors?

Methodological Answer:

  • Docking protocols: Use AutoDock Vina or Schrödinger Suite with crystal structures of target receptors (e.g., BRCA1-related proteins or nicotinic acetylcholine receptors).
  • In vitro validation: Conduct competitive binding assays (e.g., fluorescence polarization) to compare docking scores with experimental KiK_i values.
  • Functional assays: Test receptor activity modulation in cell lines (e.g., cAMP levels for PDE5 inhibition) .

Basic: What key intermediates are critical in Udenafil synthesis, and how are their purities ensured?

Methodological Answer:

  • Intermediate (2): Derived from 2-propoxy benzoic acid via substitution. Monitor purity via TLC (silica gel, ethyl acetate/hexane).
  • Intermediate (4): Produced by sulfonation; purity is confirmed via melting point analysis and HPLC (>95%).
  • Quality control: Use in-process checks (IPC) at each step, including residual solvent analysis by gas chromatography (GC) .

Advanced: How should researchers design experiments to evaluate PDE5 selectivity versus off-target phosphodiesterase isoforms?

Methodological Answer:

  • Enzyme inhibition assays: Test Udenafil against PDE1-11 isoforms using fluorescent substrates (e.g., cAMP/cGMP hydrolysis assays).
  • IC50 comparison: Calculate selectivity ratios (e.g., PDE5/PDE6 IC50) to identify off-target risks.
  • Structural analysis: Map Udenafil’s interactions with PDE isoforms via homology modeling and mutagenesis studies .

Advanced: What strategies address contradictions in metabolic stability data between preclinical species and humans?

Methodological Answer:

  • Species-specific metabolism: Use hepatocyte or microsomal incubations from human, rat, and dog models to compare metabolite profiles.
  • Recombinant enzymes: Identify cytochrome P450 isoforms responsible for N-dealkylation (e.g., CYP3A4 vs. CYP2C8).
  • Physiologically based PK (PBPK) modeling: Scale preclinical data to human clearance using software like GastroPlus .

Basic: What stability-indicating methods are recommended for Udenafil in formulation studies?

Methodological Answer:

  • Forced degradation studies: Expose Udenafil to heat (80°C), humidity (75% RH), and acidic/alkaline conditions.
  • Stability-indicating HPLC: Use a gradient method (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation products.
  • ICH guidelines: Validate methods per Q1A(R2) for photostability and oxidative stress .

Advanced: How can researchers optimize Udenafil’s bioavailability for translational studies?

Methodological Answer:

  • Salt selection: Test hydrochloride or mesylate salts for solubility enhancement.
  • Nanoparticle formulations: Use PLGA or lipid-based carriers to improve dissolution rates.
  • PK/PD modeling: Link plasma concentrations (AUC) to erectile function endpoints (e.g., IIEF scores) in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil
Reactant of Route 2
N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.